2-Cyclopropyl-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-Cyclopropyl-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone” is a synthetic compound . It belongs to the class of cyclic ketones. The compound is classified as a non-nucleoside.
Synthesis Analysis
The synthesis of such compounds often involves the use of nitrogen heterocycles like the pyrrolidine ring . The pyrrolidine ring is a five-membered ring widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthesis strategies used can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular formula of the compound is C15H21N3O3. The structure of the compound includes a cyclopropyl group, a pyrrolidine ring, and a methoxypyrazin group . Cycloalkanes like cyclopropyl and pyrrolidine are cyclic hydrocarbons where the carbon atoms are arranged in the form of a ring .Scientific Research Applications
Synthesis and Chemical Transformations
2-Cyclopropyl-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone is a compound that can be involved in various chemical transformations, which are foundational for the synthesis of complex molecules. For example, studies on the interactions of major metabolites of prasugrel, a thienopyridine antiplatelet agent, show the biotransformation involving cyclopropyl and pyrrolidinyl ethanone structures similar to this compound. These transformations are crucial for the development of pharmacologically active metabolites (Rehmel et al., 2006).
Heterocyclic Compound Synthesis
The versatility of this compound extends to the synthesis of pyrazolopyridines and other pyrido fused systems, as demonstrated by the development of new three-component coupling reactions. This process underscores the compound's role in creating combinatorial libraries for pharmaceutical research, enabling scaffold decoration in one step (Almansa et al., 2008).
Novel Routes to Triazoles and Pyrazoles
Another area of application is in the synthesis of novel routes to arylazopyrazoles and triazoles. For instance, reactions of arylhydrazono-3-oxopropanals with various reagents yield significant intermediates for pharmaceutical development, highlighting the importance of cyclopropyl and ethanone functionalities in the design of new drugs (Abdel-Khalik et al., 2000).
Pyrrolidine Synthesis
The compound also plays a role in the stereospecific synthesis of pyrrolidines with varied configurations, a process critical for the development of bioactive molecules with specific stereochemical requirements. Such syntheses are vital for producing enantiomerically pure compounds for medicinal chemistry (Oliveira Udry et al., 2014).
Antimicrobial Activity
Research into the antimicrobial activity of new pyridine derivatives demonstrates the potential of cyclopropyl and ethanone-containing compounds in combating bacterial and fungal infections. This application is critical for the discovery of new antibiotics and antifungal agents (Patel et al., 2011).
Properties
IUPAC Name |
2-cyclopropyl-1-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c1-19-13-14(16-6-5-15-13)20-11-4-7-17(9-11)12(18)8-10-2-3-10/h5-6,10-11H,2-4,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRRDAFZLABZHJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1OC2CCN(C2)C(=O)CC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.